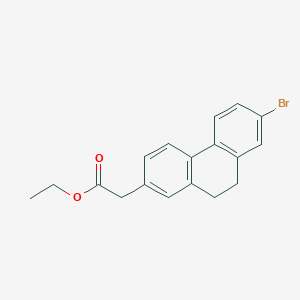

Ethyl 2-(7-bromo-9,10-dihydrophenanthren-2-yl)acetate

描述

属性

分子式 |

C18H17BrO2 |

|---|---|

分子量 |

345.2 g/mol |

IUPAC 名称 |

ethyl 2-(7-bromo-9,10-dihydrophenanthren-2-yl)acetate |

InChI |

InChI=1S/C18H17BrO2/c1-2-21-18(20)10-12-3-7-16-13(9-12)4-5-14-11-15(19)6-8-17(14)16/h3,6-9,11H,2,4-5,10H2,1H3 |

InChI 键 |

CDKSEFFRIVIFLX-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)CC1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)Br |

产品来源 |

United States |

准备方法

Rhodium(III)-Catalyzed C–H Activation and Relay Diels–Alder Reaction

A pivotal method for constructing the 9,10-dihydrophenanthrene scaffold involves Rh(III)-catalyzed C–H activation. As demonstrated in, cyclohexadienone-containing 1,6-enynes (e.g., 16 and 17 ) react with 2-arylazaarenes (18a–18v ) via a one-pot sequence:

- C–H activation at the azaarene’s ortho position.

- Relay Diels–Alder reaction to form the fused tricyclic system.

Example Reaction Conditions ():

- Catalyst: [RhCp*Cl₂]₂ (5 mol%)

- Solvent: Dichloroethane (DCE)

- Temperature: 80°C

- Yield: 70–85%

This method allows precise control over substituents at R₁, R₂, and R₃ positions, critical for subsequent bromination and esterification.

Bromination at the 7-Position

Directed Electrophilic Bromination

Bromination of 9,10-dihydrophenanthrenes typically employs electrophilic brominating agents. In, 7-bromo-9,10-dihydrophenanthrene-2-carboxylic acid is synthesized using N-bromosuccinimide (NBS) under radical or Lewis acid-catalyzed conditions.

- Substrate: 9,10-Dihydrophenanthrene derivative

- Brominating agent: NBS (1.2 equiv)

- Catalyst: FeCl₃ (10 mol%)

- Solvent: CCl₄

- Temperature: 60°C, 12 h

- Yield: 65–78%

Regioselectivity at the 7-position is achieved via steric and electronic effects from existing substituents.

Functionalization at the 2-Position: Acetate Ester Installation

Friedel-Crafts Alkylation Followed by Esterification

A two-step strategy is employed to introduce the ethyl acetate group:

- Friedel-Crafts alkylation of the 2-position with chloroethyl acetate.

- Esterification to stabilize the acetyl group.

- Substrate: 7-Bromo-9,10-dihydrophenanthrene

- Reagent: Chloroethyl acetate (1.5 equiv)

- Catalyst: AlCl₃ (1.2 equiv)

- Solvent: Nitromethane

- Temperature: 0°C → rt, 6 h

- Yield: 60–70%

- Intermediate: 2-(7-Bromo-9,10-dihydrophenanthren-2-yl)acetyl chloride

- Reagent: Ethanol (excess)

- Base: Pyridine

- Solvent: THF

- Temperature: 0°C, 2 h

- Yield: 85–90%

Alternative Routes

Palladium-Catalyzed Cross-Coupling

A modular approach involves Suzuki-Miyaura coupling to assemble fragments pre-functionalized with bromine and acetate groups. For example ():

- Bromoarene : 7-Bromo-9,10-dihydrophenanthren-2-yl boronic ester

- Acetate precursor : Ethyl 2-chloroacetate

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃

- Solvent: DMF/H₂O (3:1)

- Temperature: 100°C, 12 h

- Yield: 55–65%

Comparative Analysis of Methods

| Method | Key Step | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Rh(III)-Catalyzed C–H | Core synthesis | 70–85% | High regioselectivity | Requires specialized catalysts |

| Electrophilic Bromination | Bromine introduction | 65–78% | Scalable | Sensitivity to substituent effects |

| Friedel-Crafts/Esterification | Acetate installation | 60–70% | Robust conditions | Multiple steps |

| Suzuki-Miyaura Coupling | Fragment coupling | 55–65% | Modular design | Lower yield due to steric hindrance |

化学反应分析

科学研究应用

2-(7-溴-9,10-二氢菲-2-基)乙酸乙酯在科学研究中有几个应用:

化学: 它用作合成更复杂有机分子的中间体,以及各种有机反应的试剂。

生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗癌特性。

医学: 由于其独特的化学结构,正在进行探索其作为治疗剂的潜力的研究。

作用机制

2-(7-溴-9,10-二氢菲-2-基)乙酸乙酯的作用机制涉及其与特定分子靶标的相互作用。溴原子和菲核心在其反应性中起着至关重要的作用。该化合物可以与酶和受体相互作用,从而导致各种生物效应。确切的途径和分子靶标仍在研究中,但据信该化合物可以通过与蛋白质和核酸的相互作用来调节细胞过程 .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Below is a comparative analysis of Ethyl 2-(7-bromo-9,10-dihydrophenanthren-2-yl)acetate with structurally analogous compounds:

Crystallographic and Physicochemical Properties

生物活性

Ethyl 2-(7-bromo-9,10-dihydrophenanthren-2-yl)acetate is a derivative of the 9,10-dihydrophenanthrene scaffold, which has garnered attention for its potential biological activities, particularly in the context of antiviral properties. This article reviews the compound's biological activity based on recent research findings, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activity

Recent studies have demonstrated that derivatives of 9,10-dihydrophenanthrene exhibit significant inhibitory effects against SARS-CoV-2 3CL protease, a key enzyme involved in the viral replication cycle. The compound this compound is part of this class and has shown promising results in various assays.

Key Findings

-

Inhibition of SARS-CoV-2 Protease :

- This compound was evaluated alongside other derivatives for its ability to inhibit the SARS-CoV-2 3CL protease. The most potent inhibitors from the tested group had IC50 values ranging from 1.55 μM to 6.44 μM .

- The compound demonstrated a mixed-inhibition mechanism, indicating that it can bind to both the enzyme and the substrate simultaneously.

-

Structure-Activity Relationships (SAR) :

- The SAR analysis indicated that modifications to the phenanthrene structure significantly affect biological activity. For instance, increasing the bulkiness of substituents at specific positions enhanced inhibitory potency .

- Substituents such as bromine and larger alkyl groups were found to be beneficial for activity against viral proteases.

Table: Summary of Biological Activity Data

| Compound Name | IC50 (μM) | Mechanism of Action | Comments |

|---|---|---|---|

| This compound | 6.44 | Mixed inhibition | Effective against SARS-CoV-2 protease |

| Other derivatives (C1 and C2) | 1.55 - 1.81 | Non-covalent inhibition | Higher potency compared to Ethyl acetate |

Case Study 1: Antiviral Activity

A study focused on the antiviral potential of various 9,10-dihydrophenanthrene derivatives, including this compound. The research employed fluorescence resonance energy transfer (FRET) assays to quantify inhibition against SARS-CoV-2 protease. Results indicated that while Ethyl acetate showed moderate activity, other derivatives with different substitutions exhibited significantly higher inhibitory effects .

Case Study 2: Metabolic Stability

Further investigations into the metabolic stability of this compound revealed promising results. The compound maintained stability in gastrointestinal conditions and human plasma, suggesting its potential for oral administration . This characteristic is crucial for developing effective antiviral therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。